2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound characterized by the presence of a dichlorophenyl group and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2,3-dichlorophenol with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as column chromatography or recrystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, phenyl derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as an inhibitor, blocking the activity of enzymes. The dichlorophenyl group enhances its binding affinity and specificity, while the dioxaborinane ring provides stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different ring structure.
2,3-Dichlorophenol: A simpler compound with only the dichlorophenyl group.
Cariprazine: A pharmaceutical compound with a dichlorophenyl group used in the treatment of psychiatric disorders.
Uniqueness
2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a dichlorophenyl group and a dioxaborinane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H13BCl2O2 |
---|---|
Molecular Weight |
258.9 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H13BCl2O2/c1-11(2)6-15-12(16-7-11)8-4-3-5-9(13)10(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
QYQGNYXTDHGRHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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